molecular formula C6H12ClNO4 B1301562 Dimethyl iminodiacetate hydrochloride CAS No. 39987-25-2

Dimethyl iminodiacetate hydrochloride

Cat. No. B1301562
CAS RN: 39987-25-2
M. Wt: 197.62 g/mol
InChI Key: IIWYYIACSUPJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl iminodiacetate hydrochloride (DMIDA.HCl) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. DMIDA.HCl is used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and industrial chemicals. It is also used in the manufacture of agrochemicals, cosmetics, and other products. In addition, DMIDA.HCl is used in a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

Synthesis of α-Substituted Iminodiacetate Ligands

Dimethyl iminodiacetate hydrochloride plays a crucial role in the preparation of α-substituted iminodiacetate ligands, specifically α-hexadienyl derivatives. These derivatives are significant for metal ion ligands, finding applications in separations, sensing, catalysis, and medicine. The process involves N-alkylation of dimethyl iminodiacetate with esters of 6-bromo-hexanoic acid, leading to compounds that can be covalently attached to polymers or protein surfaces, aiding in the selection of histidine-rich proteins with potential lipoxygenase activity (Kalita & Nicholas, 2004).

Spectroscopic Study and Free Radical Investigation

A study utilizing electron paramagnetic resonance spectroscopy investigated free radicals formed in gamma-irradiated powders of iminodiacetic acid hydrochloride, among others. The study revealed specific radicals and provided insights into their stability and structure, contributing to a deeper understanding of radiation chemistry and the behavior of free radicals in iminodiacetic acid derivatives (Aydın, Bașkan, & Osmanoglu, 2009).

Graphene Oxide Modification for Heavy Metal Preconcentration

Research has demonstrated the modification of graphene oxide with 2,2′-iminodiacetic acid, synthesized by substituting dimethyl-2,2′-iminodiacetate hydrochloride on graphene oxide surface. This modified graphene oxide was used for the dispersive micro-solid phase extraction of heavy metals from water samples, indicating its potential for environmental monitoring and heavy metal remediation applications (Pytlakowska et al., 2018).

Electrophoresis and Chromatography in Synthesis

A study improved the synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid, directly from nitrilotriacetic acid, involving this compound. This process used electrophoresis and chromatography to determine the radiochemical purity of each synthesized complex, contributing to advancements in pharmaceutical and radiopharmaceutical research (Burns, Sowa, & Marzilli, 1978).

Safety and Hazards

Dimethyl iminodiacetate hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-7-4-6(9)11-2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWYYIACSUPJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369461
Record name Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39987-25-2
Record name 39987-25-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl Iminodiacetate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl iminodiacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl iminodiacetate hydrochloride
Reactant of Route 3
Dimethyl iminodiacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Dimethyl iminodiacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Dimethyl iminodiacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Dimethyl iminodiacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.